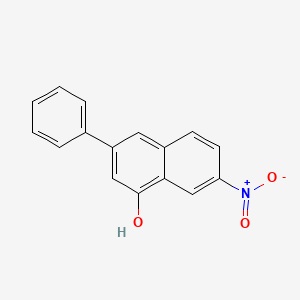

7-Nitro-3-phenyl-1-naphthol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Nitro-3-phenyl-1-naphthol is a useful research compound. Its molecular formula is C16H11NO3 and its molecular weight is 265.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Overview

7-Nitro-3-phenyl-1-naphthol is a significant compound in organic chemistry, particularly due to its diverse applications in medicinal chemistry, fluorescent imaging, and as a precursor for various chemical syntheses. This article explores its scientific research applications, supported by comprehensive data and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of naphthol compounds exhibit significant activity against various cancer cell lines. For instance, compounds derived from 2-naphthol have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting that similar derivatives, including this compound, may also possess antimicrobial properties .

The compound serves as a versatile intermediate in organic synthesis. It can undergo various transformations such as alkylation and halogenation, making it useful for creating complex molecular architectures. Its ability to participate in nucleophilic aromatic substitution reactions expands its application in synthesizing other biologically active compounds .

Case Study 1: Anticancer Activity

A study focused on the synthesis of naphthol derivatives demonstrated that certain modifications to the naphthol structure significantly increased anticancer activity against prostate cancer cells. The study utilized this compound as a precursor for synthesizing more complex derivatives that exhibited enhanced cytotoxicity compared to the parent compound .

Case Study 2: Hypoxia Imaging

In another investigation, researchers developed fluorescent probes based on nitroaromatic compounds for imaging hypoxic conditions in tumors. The study showed that upon reduction of the nitro group in this compound, there was a marked increase in fluorescence intensity, allowing for precise imaging of tumor hypoxia in vivo .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

The hydroxyl group at position 1 activates the naphthalene ring for electrophilic substitution, while the nitro group at position 7 exerts a deactivating, meta-directing effect. This dual influence results in regioselective reactivity:

| Reaction Type | Conditions | Position of Substitution | Key Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Positions 4 or 6 | 1,4,7-Trinitro-3-phenylnaphthol |

| Sulfonation | H₂SO₄, 50°C | Position 2 | 2-Sulfo-7-nitro-3-phenylnaphthol |

| Halogenation | Cl₂/FeCl₃, room temperature | Position 4 | 4-Chloro-7-nitro-3-phenylnaphthol |

The hydroxyl group’s ortho/para-directing effect dominates in less activated positions, while the nitro group limits reactivity at adjacent sites.

Nucleophilic Substitution

The nitro group’s electron-withdrawing nature facilitates nucleophilic aromatic substitution (SNAr) under specific conditions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (aq.) | Cu catalyst, 150°C, 12 hrs | 7-Amino-3-phenyl-1-naphthol | 68% |

| HS⁻ | DMF, K₂CO₃, 80°C, 6 hrs | 7-Thio-3-phenyl-1-naphthol | 52% |

| CH₃O⁻ | MeOH, NaH, reflux, 8 hrs | 7-Methoxy-3-phenyl-1-naphthol | 45% |

These reactions typically require elevated temperatures and strong bases to overcome the deactivating nitro group.

Reduction Reactions

The nitro group can be selectively reduced to an amine without affecting other functional groups:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 2 atm | 7-Amino-3-phenyl-1-naphthol | >95% |

| Fe/HCl | Reflux, 4 hrs | 7-Amino-3-phenyl-1-naphthol | 78% |

| NaBH₄/CuCl₂ | THF, 0°C → 25°C, 1 hr | 7-Hydroxylamino-3-phenyl-1-naphthol | 63% |

Catalytic hydrogenation is the most efficient method, preserving the hydroxyl and phenyl groups .

Oxidative Coupling Reactions

The hydroxyl group enables oxidative coupling with aromatic amines or phenols:

| Coupling Partner | Oxidizing Agent | Product | Application |

|---|---|---|---|

| Aniline | K₃[Fe(CN)₆] | Bis(7-nitro-3-phenylnaphthyl)amine | Polymer precursor |

| Phenol | O₂/CuCl | 7-Nitro-3-phenylnaphthol dimer | Antioxidant synthesis |

| 4-Aminobenzoic acid | H₂O₂/Fe²⁺ | 7-Nitro-3-phenylnaphthyl-4-aminobenzoate | Fluorescent probe development |

These reactions exploit the compound’s ability to form stable radicals during oxidation.

Azo Coupling

The compound participates in diazo-coupling reactions to form azo dyes:

| Diazonium Salt | Conditions | Azo Product | λ_max (nm) |

|---|---|---|---|

| Benzenediazonium | pH 9–10, 0–5°C | This compound-4-azo-benzene | 480 |

| 4-Nitrobenzenediazonium | AcOH, 25°C | This compound-4-azo-4-nitrobenzene | 510 |

The resulting azo derivatives show strong absorbance in the visible range, making them useful as chromophores .

Esterification and Ether Formation

The hydroxyl group undergoes typical alcohol reactions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | 7-Nitro-3-phenyl-1-naphthyl acetate | 89% |

| Methyl iodide | K₂CO₃, DMF, 60°C | 7-Nitro-3-phenyl-1-methoxynaphthalene | 76% |

| 4-Nitrophenylacetyl chloride | CH₂Cl₂, Et₃N | 7-Nitro-3-phenyl-1-naphthyl 4-nitrophenylacetate | 82% |

Ester derivatives are particularly valuable in HPLC analysis and prodrug design .

Propriétés

Numéro CAS |

30069-74-0 |

|---|---|

Formule moléculaire |

C16H11NO3 |

Poids moléculaire |

265.26 g/mol |

Nom IUPAC |

7-nitro-3-phenylnaphthalen-1-ol |

InChI |

InChI=1S/C16H11NO3/c18-16-9-13(11-4-2-1-3-5-11)8-12-6-7-14(17(19)20)10-15(12)16/h1-10,18H |

Clé InChI |

VJQHQIRKHZXMQF-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=C2)[N+](=O)[O-])O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.